3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

Lipophilicity Drug-likeness Physicochemical property

3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide (CAS 1094801-08-7) is a substituted benzenesulfonamide building block with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol. It features a unique mixed N-ethyl/N-methyl substitution on the sulfonamide nitrogen and a free 3-amino group on the 4-chloro-substituted phenyl ring, positioning it as a versatile intermediate for medicinal chemistry derivatization.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
Cat. No. B15311758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3
InChIKeyBLTKUZMXAPIQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide: A Differentiated Sulfonamide Scaffold for Procurement Consideration


3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide (CAS 1094801-08-7) is a substituted benzenesulfonamide building block with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . It features a unique mixed N-ethyl/N-methyl substitution on the sulfonamide nitrogen and a free 3-amino group on the 4-chloro-substituted phenyl ring, positioning it as a versatile intermediate for medicinal chemistry derivatization . This compound is supplied as a research chemical with a certified purity of ≥98% , and is structurally related to a broader class of N-ethyl-N-methylbenzenesulfonamide derivatives that have demonstrated antimicrobial, antiproliferative, and anticancer activities in vitro [1].

Why 3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide Cannot Be Simply Replaced by Generic Analogs


Substituting this compound with a simpler analog such as 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) or its N-methyl-only (CAS 41607-87-8) or N-ethyl-only (CAS 1017477-22-3) derivatives is not straightforward. The mixed N-ethyl/N-methyl substitution creates a distinct three-dimensional steric and electronic environment around the sulfonamide, fundamentally altering lipophilicity, metabolic stability, and target-binding potential compared to symmetric dialkyl or mono-substituted counterparts . Computational predictions indicate a logP of approximately 1.16–1.56 for the mixed derivative, contrasting sharply with the calculated logP of 2.93 for the unsubstituted parent 3-amino-4-chlorobenzenesulfonamide , a difference that can critically impact membrane permeability, solubility, and off-target binding profiles in cellular assays. The presence of the free 3-amino handle further distinguishes this compound from N-ethyl-N-methylbenzenesulfonamide derivatives that lack this nucleophilic site for further conjugation .

Quantitative Differentiation Evidence for 3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide vs. Closest Analogs


LogP Reduction vs. Unsubstituted Parent Enables Superior Polarity Tuning

The target compound exhibits a computed logP of 1.16 (Fluorochem) to 1.56 (ChemScene) , compared to a logP of 2.93 for the unsubstituted parent 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) . This represents a logP reduction of approximately 1.4–1.8 log units, indicating substantially higher polarity and aqueous solubility potential. The mixed N-ethyl/N-methyl sulfonamide thus occupies a more drug-like lipophilicity space (logP 1–3) compared to the parent compound, which borders on excessive lipophilicity for many screening cascades.

Lipophilicity Drug-likeness Physicochemical property

Increased Molecular Weight and Rotatable Bonds vs. N-Methyl-Only Analog Signal Enhanced Binding Surface

The target compound (MW 248.73 g/mol, 3 rotatable bonds) offers an incremental molecular weight increase of 28.05 g/mol and one additional rotatable bond compared to 3-amino-4-chloro-N-methylbenzenesulfonamide (CAS 41607-87-8; MW 220.68 g/mol, 2 rotatable bonds) . This ethyl-for-methyl extension provides a larger van der Waals contact surface and greater conformational flexibility without crossing the MW 300 threshold typically associated with poorer permeability. In the context of fragment-based or scaffold-driven programs, this incremental vector exploration can probe adjacent hydrophobic pockets in target proteins while maintaining favorable physicochemical profiles.

Structure-Activity Relationship Fragment-based drug design Scaffold optimization

Documented Antimicrobial and Antiproliferative Activity of N-Ethyl-N-Methylbenzenesulfonamide Class Provides Screening Confidence

A series of N-ethyl-N-methylbenzenesulfonamide derivatives synthesized and evaluated by Abd El-Gilil et al. (2019) demonstrated significant antimicrobial activity, with compound 9 (a 4-chlorophenyl-containing member of this class) exhibiting antimicrobial potency exceeding that of reference drugs [1]. Furthermore, in the 2020 extension by the same and collaborating groups, several heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives showed cytotoxic activity against human cancer cell lines (CACO, A549, HEP-2), with some compounds demonstrating excellent anticancer and antimicrobial results, and molecular docking confirming binding to the dihydrofolate reductase (DHFR) active site [2]. While these studies do not directly assay the target compound (which is an unadorned building block rather than a finished heterocyclic derivative), they establish class-level precedent that the N-ethyl-N-methylbenzenesulfonamide core is compatible with potent biological activity.

Antimicrobial Antiproliferative Dihydrofolate reductase inhibition

Predicted Antineoplastic and Hepatic Disorder Bioactivity Profile Distinguishes from General Sulfonamide Pool

In silico prediction of biological activity (PASS) for this compound returned dominant predicted activity for hepatic disorders treatment (Pa = 0.890), immunosuppressant activity (Pa = 0.785), and antineoplastic activity (Pa = 0.813) [1]. While these are computational predictions requiring experimental validation, the specific profile differs meaningfully from generic antibacterial sulfonamides (e.g., sulfanilamide) which are primarily predicted for anti-infective mechanisms. The high Pa value for hepatic disorders treatment, in particular, is a distinctive signal not commonly associated with simpler benzenesulfonamide analogs.

Computational prediction Drug repositioning PASS prediction

Certified Purity ≥98% with Defined Hazard Profile Enables Reproducible Screening

Commercially available batches of the target compound are certified at ≥98% purity (HPLC) by multiple independent suppliers including Fluorochem and ChemScene . The compound is classified under GHS07 with documented hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined purity specification and safety profile contrast with less well-characterized bespoke analogs that may be procured at lower purity or without hazard documentation, introducing uncontrolled variables into biological assays.

Quality control Reproducibility Safety assessment

High-Value Application Scenarios for 3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide


Medicinal Chemistry: Scaffold for DHFR-Targeted Anticancer or Antimicrobial Lead Generation

Based on class-level evidence that N-ethyl-N-methylbenzenesulfonamide derivatives bind dihydrofolate reductase (DHFR) with cytotoxic and antimicrobial outcomes [1], this compound serves as a versatile starting scaffold. Its free 3-amino group permits acylation, sulfonylation, or diazotization-mediated coupling to install diverse heterocyclic warheads (thiazoles, imidazothiazoles, chromenes) for DHFR-targeted lead optimization campaigns. The controlled logP (1.16–1.56) positions it favorably for achieving oral bioavailability in downstream analogs.

Fragment-Based Drug Discovery: Low-MW Vector Exploration Probe

With a molecular weight of 248.73 g/mol and Fsp3 of 0.33, this compound sits comfortably within fragment screening parameters . The mixed N-ethyl/N-methyl substitution offers a unique 3D vector compared to symmetric N,N-dimethyl or N,N-diethyl analogs, enabling exploration of chiral or dissymmetric binding pockets. The 3-amino group provides a synthetic handle for fragment growing or linking strategies, while the 4-chloro substituent can participate in halogen bonding interactions with target proteins.

Chemical Biology: Tool Compound for Profiling Sulfonamide-Responsive Targets

The predicted bioactivity profile indicating potential activity in hepatic disorders (Pa 0.890) and as an antineoplastic agent (Pa 0.813) [2] suggests this compound could serve as a starting point for chemical probe development targeting liver-related pathways or cancer models. Its commercial availability at ≥98% purity with full hazard documentation allows for immediate deployment in phenotypic screening cascades without the delays associated with custom synthesis.

Process Chemistry: Pilot-Scale Derivatization Intermediate

For laboratories developing proprietary sulfonamide-based compound libraries, this building block offers a pre-functionalized core that combines the N-ethyl-N-methylsulfonamide motif with a reactive 3-amino handle. This dual functionality enables divergent parallel synthesis strategies—the sulfonamide provides metabolic stability and target engagement, while the amino group allows late-stage diversification. Availability from multiple vendors (Fluorochem, ChemScene, Leyan) ensures supply chain redundancy for larger-scale medicinal chemistry campaigns.

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